REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([C:14]([O:16]C(C)C)=[O:15])[CH:7]=[N:8][C:9]=1[O:10][CH:11]([CH3:13])[CH3:12].C(Cl)Cl>CO>[Cl:3][C:4]1[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[CH:7]=[N:8][C:9]=1[O:10][CH:11]([CH3:13])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
29.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1OC(C)C)C(=O)OC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracting with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an impure white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |